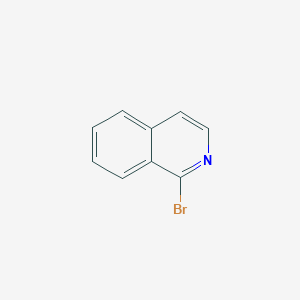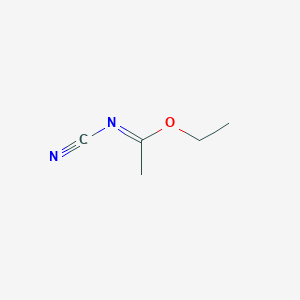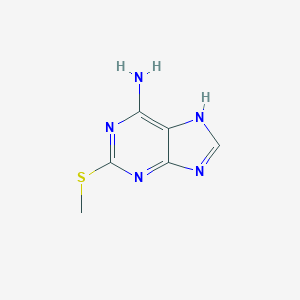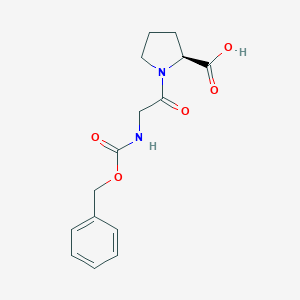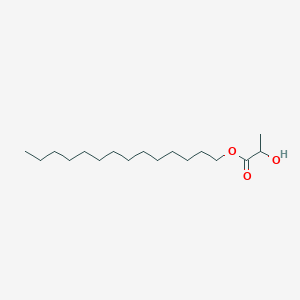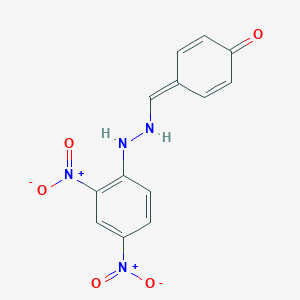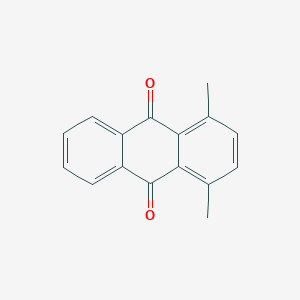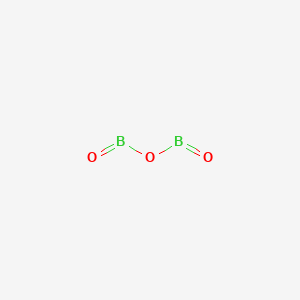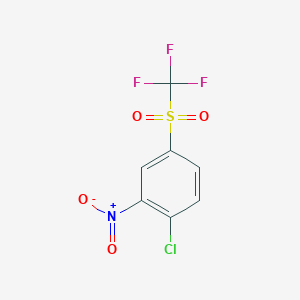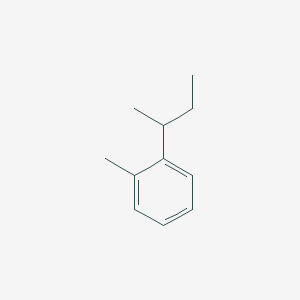
Bis(3-nitrophenyl)sulfone
描述
“Bis(3-nitrophenyl)sulfone” is a chemical compound with the molecular formula C12H8N2O6S . It is used in the manufacturing industry .
Synthesis Analysis
The synthesis of sulfones like “Bis(3-nitrophenyl)sulfone” often involves the oxidation of sulfides . Recent literature suggests that the oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields, whereas niobium carbide as a catalyst efficiently affords the corresponding sulfones .
Molecular Structure Analysis
The molecular structure of “Bis(3-nitrophenyl)sulfone” can be represented by the formula C12H8N2O6S . The exact structure can be determined using X-ray crystallography .
Chemical Reactions Analysis
Sulfones, including “Bis(3-nitrophenyl)sulfone”, are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They can undergo various chemical reactions, including oxidation of sulfides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Bis(3-nitrophenyl)sulfone” can be determined using various analytical techniques. For instance, X-ray structures of sulfones have been reported, providing insights into bond distances and angles .
科学研究应用
X-Ray Crystallography
Scientific Field
Application Summary
The X-ray structures of various sulfones, including bis(4-nitrophenyl) sulfone, have been studied . These studies provide valuable insights into the structural properties of these compounds, which can be useful in various areas of chemistry .
Methods of Application
X-ray crystallography is used to determine the atomic and molecular structure of a crystal . The crystal causes a beam of incident X-rays to diffract into many specific directions . By measuring the angles and intensities of these
X-Ray Crystallography
Methods of Application
X-ray crystallography is used to determine the atomic and molecular structure of a crystal . The crystal causes a beam of incident X-rays to diffract into many specific directions . By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal .
Results or Outcomes
The S=O distances in these compounds range from 1.392 (5) to 1.463 (3) angstrom and S-C bond distances range from 1.743 (7) to 1.790 (3) angstrom . The C-S-C bond angles vary from 101.1 (3)degrees to 106.80 (14)degrees and the O-S-O bond angles vary from 116.7 (2)degrees to 120.61 (8)degrees .
Conversion of Nitrobenzene Derivatives
Scientific Field
Application Summary
Nitrobenzene derivatives can be converted to non-hazardous and useful aniline derivatives using silver nanoparticles (Ag NPs) as an effective catalyst .
Methods of Application
The reduction process of nitrobenzene derivatives to aniline derivatives is conveniently synthesized on an inherently magnetic substrate . This process involves the use of Ag NPs, which are synthesized on a naturally magnetic substrate .
Results or Outcomes
Higher yields were obtained in the reduction reactions of nitrobenzenes (NBs) under very mild conditions in a short reaction time . Excellent recyclability has been observed for the fabricated Ag@VP/CTS catalytic system, which suggests the presented system can be used for industrial applications .
Synthesis of Sulfones
Application Summary
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They can be employed as a temporary modulator of chemical reactivity .
Methods of Application
Various methods for obtaining sulfones have been developed, including oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and metal-catalyzed coupling reactions .
Results or Outcomes
The synthesis of sulfones has led to the development of a wide range of currently known monomers, initiators, catalysts, cross-linking agents, and other additives . These have allowed the creation of thousands of types of high molecular compounds in laboratory investigations, as well as on an industrial scale .
Green Synthesis of Nitrobenzene
Scientific Field
Application Summary
Nitrobenzene, a precursor in the synthesis of many pharmaceuticals and other chemicals, can be synthesized using sulfated natural zeolite as a potential solid acid catalyst . This method is considered a green synthesis as it replaces the traditional use of sulfuric acid as a catalyst .
Methods of Application
The synthesis is carried out in a batch microwave reactor using natural zeolite and sulfated natural zeolite catalysts . The process involves the nitration reaction of benzene using concentrated nitric acid as a nitration agent .
Results or Outcomes
The average benzene conversion produced for each catalyst was 41.53±3.61% and 58.92±1.37% . Furthermore, the sulfated natural zeolite catalyst has better reusability for three reaction runs .
安全和危害
While specific safety and hazard information for “Bis(3-nitrophenyl)sulfone” was not found in the search results, it’s important to handle all chemical substances with care and appropriate protective measures. For instance, a related compound, Bis(4-fluoro-3-nitrophenyl) sulfone, is classified as an irritant and specific measures are recommended for handling it .
未来方向
属性
IUPAC Name |
1-nitro-3-(3-nitrophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAXCFAQCKRJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061634 | |
| Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Bis(3-nitrophenyl)sulfone | |
CAS RN |
1228-53-1 | |
| Record name | 1,1′-Sulfonylbis[3-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-sulfonylbis(3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3-nitrophenyl)sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-nitrophenyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




